molecular formula C8H9BrClNO B8067344 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

Cat. No.: B8067344
M. Wt: 250.52 g/mol
InChI Key: OWJPFPLTSMOFTF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (CAS: 1335051-59-6) is a pyridine derivative with the molecular formula C₈H₉BrClNO and a molecular weight of 250.52 g/mol . Structurally, it features a pyridine ring substituted with bromine (C-5), chlorine (C-2), and a propan-2-ol group (C-3). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules such as kinase inhibitors and antifungal agents . Its purity is typically ≥95%, and it is stored at 0°C to ensure stability .

Properties

IUPAC Name

2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJPFPLTSMOFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. One notable application is its use in the preparation of dual ATM and DNA-PK inhibitors, which are significant in cancer treatment. These inhibitors target critical pathways involved in tumor growth and metastasis, making them valuable in oncology research .

Case Study: Development of Cancer Therapies

A patent describes the synthesis of compounds including 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol aimed at treating primary tumors and metastases. The therapeutic potential was evaluated through various preclinical models, demonstrating efficacy in inhibiting tumor growth .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important building block in the synthesis of other pharmaceuticals. For instance, it has been utilized in the preparation of Vadadustat, a drug used for treating symptomatic anemia associated with chronic kidney disease. This application highlights its significance in addressing critical health issues related to renal function .

Table: Comparison of Compound Applications

Application AreaSpecific Use CaseOutcome/Impact
Medicinal ChemistryDual ATM and DNA-PK inhibitorsPotential cancer treatment
Synthesis of APIsPreparation of VadadustatTreatment for anemia in chronic kidney disease
Chemical SynthesisIntermediate for other pharmaceuticalsBroadens scope for drug development

Research has also focused on evaluating the biological activities associated with derivatives of this compound. Studies have shown that related pyridine derivatives exhibit antibacterial properties, suggesting that this compound may also possess similar activities or can be modified to enhance such properties .

Case Study: Antibacterial Activity

In vitro studies have indicated that compounds derived from 5-bromo-2-chloropyridine exhibit significant antibacterial effects against various pathogens, including Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Environmental Chemistry

The compound's halogenated structure makes it relevant in environmental chemistry, particularly concerning its behavior and degradation pathways in various ecosystems. Research into halogenated compounds often focuses on their persistence and toxicity, which is crucial for assessing environmental risks .

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

5-Bromo-2-chloropyridin-3-ol (CAS: Not specified)

  • Molecular Formula: C₅H₃BrClNO
  • Key Differences : Replaces the propan-2-ol group with a hydroxyl (-OH) group at C-3.
  • However, the hydroxyl group may increase solubility in polar solvents .

(5-Bromo-2-chloropyridin-3-yl)methanol (CAS: Not specified)

  • Molecular Formula: C₆H₅BrClNO
  • Key Differences : Substitutes propan-2-ol with a hydroxymethyl (-CH₂OH) group.
  • Implications : The hydroxymethyl group introduces additional hydrogen-bonding capacity, which could improve binding affinity in enzyme inhibition assays compared to the tertiary alcohol in the parent compound .

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (CAS: Not specified)

  • Molecular Formula: C₈H₁₀ClFNO
  • Key Differences : Replaces bromine (C-5) with fluorine and positions the hydroxyl group on propan-1-ol instead of propan-2-ol.
  • Implications : Fluorine’s electronegativity enhances metabolic stability, while the primary alcohol group may alter solubility and synthetic utility .

2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol (CAS: 1785625-66-2)

  • Molecular Formula: C₉H₁₂BrNO₂
  • Key Differences : Substitutes chlorine (C-2) with a methoxy (-OCH₃) group.
  • The molecular weight (246.10 g/mol) is slightly lower than the parent compound .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₈H₉BrClNO 250.52 Br (C-5), Cl (C-2), propan-2-ol (C-3) Intermediate for SGLT2 inhibitors , antifungal agents
5-Bromo-2-chloropyridin-3-ol C₅H₃BrClNO 208.44 Br (C-5), Cl (C-2), -OH (C-3) Precursor for halogenated ligands
2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol C₉H₁₂BrNO₂ 246.10 Br (C-5), OCH₃ (C-2), propan-2-ol (C-3) Agrochemical intermediates
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₀ClFNO 204.62 F (C-5), Cl (C-2), propan-1-ol (C-3) Drug metabolite studies

Biological Activity

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and cytotoxic effects, and provides insights into its pharmacodynamic profile based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C8H9BrClN
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. In a recent investigation, several derivatives of pyridine compounds, including this compound, were tested against both Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli8
Pseudomonas aeruginosa10

The compound showed a significant inhibitory effect against Staphylococcus aureus, indicating its potential as an antibacterial agent. The effectiveness was lower against Gram-negative strains, which is a common challenge in antibiotic development due to the protective outer membrane of these bacteria .

Cytotoxic Activity

Cytotoxicity assays revealed that this compound inhibited cellular growth in various cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in greater inhibition of cell proliferation.

Concentration (mg/mL) Cell Viability (%)
0.05<50
0.025~40
0.0125<20

At a concentration of 0.05 mg/mL, the compound inhibited cell growth by more than 50%, showcasing its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound is thought to involve interactions with specific protein targets implicated in bacterial cell wall synthesis and cancer cell proliferation. In silico studies have predicted binding affinities for key proteins such as Penicillin-binding proteins (PBP) and other targets involved in the cellular response to stress and DNA repair mechanisms.

Case Studies

  • Antibacterial Efficacy : A study assessed the efficacy of various pyridine derivatives against resistant bacterial strains. The findings highlighted that compounds similar to this compound exhibited promising results in overcoming resistance mechanisms .
  • Cytotoxicity Profiling : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it effectively reduced viability in several types of cancer cells, supporting further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, and how can its structure be confirmed?

  • Methodology :

  • Synthesis : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce bromo and chloro groups at positions 5 and 2 of the pyridine ring. The propan-2-ol group can be introduced via Grignard addition to a ketone intermediate .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol.
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ ~1.6 ppm for geminal methyl groups), 13C^{13}C-NMR, and HRMS. X-ray crystallography (as in ) can resolve stereochemical ambiguities .

Q. What are the stability considerations and optimal storage conditions for this compound?

  • Methodology :

  • Stability : The compound may hydrolyze under acidic/basic conditions due to the labile C–Cl bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C, away from moisture and light. Use desiccants (e.g., silica gel) to prevent hydration .

Advanced Research Questions

Q. How can regioselective halogenation be achieved during synthesis to avoid byproducts?

  • Methodology :

  • Directing Groups : Use meta-directing groups (e.g., –OCH3_3) to guide bromination/chlorination to specific positions. For example, a methoxy group at position 3 can direct electrophilic substitution to positions 2 and 5 .
  • Metal Catalysis : Employ CuCl2_2 or FeCl3_3 to enhance selectivity in chlorination. Monitor reaction progress via TLC and optimize temperature (e.g., 0–25°C) to minimize over-halogenation .

Q. What mechanistic insights support its role as an intermediate in fungicide synthesis?

  • Methodology :

  • Triazole Derivatives : React with 1,2,4-triazole under basic conditions (K2_2CO3_3, DMF) to form antifungal agents. The hydroxyl group facilitates nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties .
  • Kinetic Studies : Use DFT calculations to model transition states and identify rate-determining steps in key reactions (e.g., SNAr for halogen displacement) .

Q. How can contradictory solubility data in literature be resolved experimentally?

  • Methodology :

  • Solubility Profiling : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility. Cross-validate with experimental data from similar pyridine derivatives (e.g., 5-bromo-2-fluoropyridin-3-ol in ) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Antifungal Testing : Use microbroth dilution assays (CLSI M38) against Candida albicans or Aspergillus fumigatus. Compare MIC values with reference drugs (e.g., fluconazole) .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What strategies are effective for synthesizing derivatives with modified substituents?

  • Methodology :

  • Side-Chain Modifications : Replace propan-2-ol with fluorinated or branched alcohols via reductive amination or alkylation.
  • Heterocycle Fusion : Attach thiophene or piperazine rings using Sonogashira coupling (e.g., ’s oxadiazole derivatives) .
  • SAR Studies : Systematically vary substituents and correlate with bioactivity using QSAR models .

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